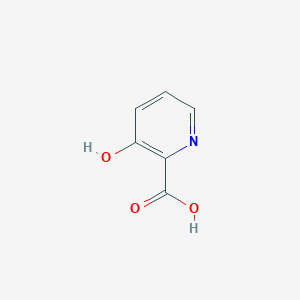

3-Hydroxypicolinic Acid

Description

This compound has been reported in Aloe africana and Streptomyces virginiae with data available.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-4-2-1-3-7-5(4)6(9)10/h1-3,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRARRAHGNDUELT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80236320 | |

| Record name | 3-Hydroxypicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxypicolinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013188 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

874-24-8 | |

| Record name | 3-Hydroxypicolinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxypicolinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxypyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYPICOLINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV7XP64JR5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxypicolinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013188 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

3-Hydroxypicolinic acid chemical properties and structure

An In-Depth Technical Guide to 3-Hydroxypicolinic Acid: Chemical Properties and Structure

Introduction

This compound (3-HPA) is a pyridine derivative that holds significant importance in various scientific domains.[1] It is structurally defined as a picolinic acid molecule where a hydrogen atom at the 3-position is substituted by a hydroxyl group.[2] This compound is widely recognized for its critical role as a matrix material in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, particularly for the analysis of oligonucleotides and oligosaccharides.[2][3] Beyond its application in analytical chemistry, 3-HPA is a naturally occurring molecule, found in organisms like Aloe africana and Streptomyces virginiae, and serves as an intermediate in the biosynthesis of the antibiotic virginiamycin S1.[2][4] This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound belongs to the class of organic compounds known as pyridinecarboxylic acids, which are characterized by a pyridine ring bearing a carboxylic acid group.[5] Its structure consists of a pyridine ring with a carboxyl group at position 2 and a hydroxyl group at position 3.

Table 1: Structural and Identification Data for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 3-hydroxypyridine-2-carboxylic acid[2] |

| Synonyms | 3-HPA, 3-Hydroxy-2-pyridinecarboxylic acid, 2-Carboxy-3-hydroxypyridine[1][2][6] |

| CAS Number | 874-24-8[1][7] |

| Canonical SMILES | C1=CC(=C(N=C1)C(=O)O)O[1][2] |

| InChI | InChI=1S/C6H5NO3/c8-4-2-1-3-7-5(4)6(9)10/h1-3,8H,(H,9,10)[2][4] |

| InChIKey | BRARRAHGNDUELT-UHFFFAOYSA-N[2][4] |

Physicochemical Properties

The physicochemical properties of 3-HPA are crucial for its application, particularly in MALDI-MS. It appears as light yellow needles or a white to light yellow powder.[1][3][8]

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₆H₅NO₃[1][9] |

| Molecular Weight | 139.11 g/mol [2][8] |

| Melting Point | 208 to 218 °C (406 to 424 °F)[1][3][10] |

| pKa | 1.14 ± 0.50 (Predicted)[11] |

| Appearance | Light yellow needles or powder[1][3] |

Solubility

The solubility of 3-HPA is a key factor in the preparation of matrix solutions for various applications.

Table 3: Solubility Data for this compound

| Solvent | Solubility |

|---|---|

| Water | Soluble (e.g., 0.25 g in 10 mL)[3][11][12] |

| DMSO | ≥24.2 mg/mL[6]; 28 mg/mL[13] |

| Ethanol | ≥2.36 mg/mL (with ultrasonic)[6] |

| PBS (pH 7.2) | 10 mg/mL[4] |

| DMF | 1 mg/mL[4] |

Biological Role and Applications

This compound is not only a synthetic reagent but also a biologically relevant molecule. It is an important building block in the biosynthesis of bacterial secondary metabolites.[14] Research has shown it is an intermediate in the metabolic pathway of picolinic acid in several microorganisms.[15] Furthermore, 3-HPA can coordinate with metal ions like copper to form complexes that exhibit cytotoxic and antimycobacterial activities, highlighting its potential in drug development.[8]

Its most prominent application is as a MALDI matrix, where it facilitates the soft ionization of non-volatile biomolecules like oligonucleotides for mass spectrometry analysis.[2]

Caption: Logical relationships of this compound.

Experimental Protocols

Synthesis of this compound Derivatives

A common reaction involving 3-HPA is the Elbs oxidation to synthesize 3,6-dihydroxypicolinic acid. This process demonstrates a pathway for derivatization.[15]

Protocol: Synthesis of 3,6-dihydroxypicolinic acid via Elbs Oxidation [15]

-

Dissolve potassium hydroxide (15 mmol) in 10 mL of cooled water.

-

Add this compound (6 mmol) to the solution.

-

Subsequently, add potassium peroxydisulfate (3.3 mmol) as the limiting reagent to the reaction mixture.

-

Stir the mixture at room temperature for 24 hours. During this time, the dipotassium salt of the intermediate 3-hydroxypyridine-2-carboxylic acid-6-sulfate precipitates.

-

Filter the precipitate and wash with acetone to dry.

-

The intermediate is then hydrolyzed (e.g., under acidic conditions) to yield 3,6-dihydroxypicolinic acid.

Note: This protocol describes the synthesis of a derivative starting from 3-HPA. The direct synthesis of 3-HPA itself can be achieved via various routes, including those starting from furan-2-yl aminoacetates.[16][17]

Analysis by High-Performance Liquid Chromatography (HPLC)

3-HPA can be analyzed using a reverse-phase (RP) HPLC method.[18]

Protocol: HPLC Analysis of this compound [18]

-

Column: Newcrom R1 HPLC column.

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier.

-

Acidifier: Phosphoric acid. For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.

-

Detection: UV, wavelength not specified but UV absorbance is noted at 304 nm.[4]

-

Application: This method is scalable and suitable for preparative separation to isolate impurities and for pharmacokinetic studies.

Use as a MALDI-MS Matrix

3-HPA is a preferred matrix for the analysis of oligonucleotides. A mixed matrix can also be effective.[8]

Protocol: Preparation of 3-HPA Matrix for MALDI-TOF MS

-

Prepare a saturated solution of this compound in an appropriate solvent, typically a 1:1 (v/v) mixture of acetonitrile and deionized water.

-

For oligonucleotide analysis, it is common to include an ammonium salt additive. Prepare a solution of diammonium hydrogen citrate at a concentration of 50-100 mg/mL in deionized water.

-

Create the final matrix solution by mixing the saturated 3-HPA solution with the diammonium citrate solution, for instance, in a 9:1 (v/v) ratio.

-

Mix the analyte sample (e.g., oligonucleotides) with the matrix solution in a 1:1 ratio.

-

Spot approximately 1 µL of the final mixture onto the MALDI target plate.

-

Allow the spot to air-dry completely, permitting the formation of analyte-matrix co-crystals.

-

The plate is now ready for analysis in a MALDI-TOF mass spectrometer.

Caption: Experimental workflow for MALDI-MS using a 3-HPA matrix.

Biosynthesis Pathway

The enzymatic mechanism for the biosynthesis of 3-HPA has been elucidated, revealing a pathway that starts from L-lysine.[14] It involves a series of enzymatic conversions rather than a direct hydroxylation of picolinic acid. The process requires an L-lysine 2-aminotransferase, a two-component monooxygenase, and a FAD-dependent dehydrogenase.[14] The pathway proceeds through the hydroxylation of piperideine-2-carboxylic acid, followed by tautomerization.[14]

Caption: Simplified biosynthesis pathway of 3-HPA from L-lysine.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][19] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this chemical. It should be stored in a cool, dry, and well-ventilated area.[11]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H5NO3 | CID 13401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 874-24-8 [chemicalbook.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0013188) [hmdb.ca]

- 6. apexbt.com [apexbt.com]

- 7. This compound [webbook.nist.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. This compound [acrospharma.co.kr]

- 12. longkechem.com [longkechem.com]

- 13. selleckchem.com [selleckchem.com]

- 14. In vitro reconstitution of the biosynthetic pathway of this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. WO2016007532A1 - Process for the preparation of 3-hydroxypicolinic acids - Google Patents [patents.google.com]

- 17. KR102418462B1 - Process for the preparation of 3-hydroxypicolinic acids - Google Patents [patents.google.com]

- 18. This compound | SIELC Technologies [sielc.com]

- 19. 874-24-8|this compound|BLD Pharm [bldpharm.com]

3-Hydroxypicolinic Acid: A Technical Guide for Researchers

CAS Number: 874-24-8

Synonyms: 3-HPA, HPicOH, 3-Hydroxypyridine-2-carboxylic acid

This technical guide provides an in-depth overview of 3-Hydroxypicolinic acid (3-HPA), a versatile organic compound widely utilized in mass spectrometry, drug discovery, and biosynthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, applications, and relevant experimental protocols.

Physicochemical Properties and Identification

This compound is a pyridine derivative with a carboxylic acid and a hydroxyl group. Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 874-24-8[1][2][3] |

| Molecular Formula | C₆H₅NO₃[1][2][3] |

| Molecular Weight | 139.11 g/mol [2][3] |

| Appearance | White to off-white crystalline powder[3] |

| Melting Point | 213-218 °C[3] |

Applications in Research and Development

This compound has several key applications in scientific research, primarily as a matrix in mass spectrometry, a ligand in the synthesis of bioactive metal complexes, and as a known intermediate in antibiotic biosynthesis.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

3-HPA is a widely recognized matrix material for the analysis of nucleic acids, particularly oligonucleotides, by MALDI mass spectrometry.[1][4] Its utility stems from its strong absorption of UV light and its ability to co-crystallize with analytes, facilitating their soft ionization and preventing fragmentation.[5]

This protocol describes the "dried droplet" method for preparing a sample for MALDI-TOF MS analysis of oligonucleotides using a 3-HPA matrix.

Materials:

-

This compound (3-HPA)

-

Ammonium citrate (co-matrix)

-

Acetonitrile (ACN)

-

Ultrapure water

-

Oligonucleotide sample

-

MALDI target plate

Procedure:

-

Prepare the 3-HPA Matrix Solution: Dissolve 18 mg of 3-HPA in a solution of 150 µL of acetonitrile and 150 µL of ultrapure water.[6]

-

Prepare the Ammonium Citrate Co-matrix Solution: Dissolve 35 mg of ammonium citrate in 1 mL of ultrapure water.[6]

-

Prepare the Working Matrix Solution: Mix 40 µL of the 3-HPA matrix solution with 10 µL of the ammonium citrate co-matrix solution.[6]

-

Sample Preparation:

-

Spot 0.5 µL of the working matrix solution onto a well of the MALDI target plate.

-

Allow the matrix to dry completely at room temperature.

-

Spot 0.5-1 µL of the oligonucleotide sample solution on top of the dried matrix.

-

Let the sample spot dry completely at room temperature before analysis.

-

Quantitative Analysis:

A study on the quantitative analysis of a 21-base oligonucleotide using a 36-base oligonucleotide as an internal standard demonstrated a linear relationship between the analyte-to-internal standard peak area ratio and the oligonucleotide concentration.[7] The linearity extended over a concentration range of 0.125 to 100 pmol of the applied analyte.[7]

| Analyte Concentration (pmol) | Analyte/Internal Standard Peak Area Ratio (Mean ± SD) |

| 0.125 | Data not available in abstract |

| ... | ... |

| 100 | Data not available in abstract |

| **Linearity (R²) ** | 0.991 [7] |

Bioactive Metal Complexes

This compound serves as a ligand in the formation of metal complexes that have shown potential cytotoxic and antimycobacterial activities.[8] These complexes are of interest in the development of novel therapeutic agents.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.

Materials:

-

Human cancer cell lines (e.g., HeLa, HepG2)

-

Normal cell lines (e.g., Vero) for selectivity assessment

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and L-glutamine

-

3-HPA metal complex dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., isopropanol with 5% formic acid)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at a density of approximately 3 x 10⁵ cells/well and incubate for 24 hours to allow for attachment.[9]

-

Compound Exposure: Treat the cells with various concentrations of the 3-HPA metal complex and incubate for a specified period (e.g., 72 hours).[9]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.[9]

-

Solubilization: Dissolve the formazan crystals by adding the solubilization solution.

-

Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Intermediate in Virginiamycin Biosynthesis

This compound is a known intermediate in the biosynthesis of the antibiotic virginiamycin S₁.[1][10] The biosynthetic pathway leading to 3-HPA has been reconstituted in vitro and involves the conversion of L-lysine through the action of several enzymes.

The in vitro reconstitution of the 3-HPA biosynthetic pathway demonstrated that its formation from L-lysine requires an L-lysine 2-aminotransferase, a two-component monooxygenase, and a FAD-dependent dehydrogenase.[11] The pathway does not proceed through the direct hydroxylation of picolinic acid.[11]

Caption: Biosynthetic pathway of this compound from L-Lysine.

Conclusion

This compound is a compound of significant interest to the scientific community, with established roles in analytical chemistry and emerging applications in medicinal chemistry and biotechnology. This guide provides a foundational understanding of its properties, key applications, and the experimental protocols necessary for its use in a research setting. Further investigation into the synthesis and biological activity of its metal complexes may yield novel therapeutic leads.

References

- 1. store.bruker.com [store.bruker.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 4. This compound (3-HPA) MALDI Matrix - Creative Proteomics [mspro.creative-proteomics.com]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. rsc.org [rsc.org]

- 7. Quantitative analysis of oligonucleotides by matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Investigation of the Cytotoxicity of Metal Complexes with Thiouracil Derivatives[v1] | Preprints.org [preprints.org]

- 10. caymanchem.com [caymanchem.com]

- 11. In vitro reconstitution of the biosynthetic pathway of this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

3-Hydroxypicolinic Acid: A Technical Guide to its Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypicolinic acid (3-HPA) is a versatile heterocyclic compound with significant utility across various scientific research domains. Primarily recognized for its efficacy as a matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for the analysis of nucleic acids, its applications extend to coordination chemistry and synthetic biology. As a chelating agent, 3-HPA forms metal complexes exhibiting promising cytotoxic and antimycobacterial properties. Furthermore, it serves as a crucial building block in the biosynthesis of complex natural products and as a precursor in the synthesis of antiviral pharmaceuticals. This technical guide provides an in-depth overview of the core research applications of 3-HPA, presenting detailed experimental protocols, quantitative data, and visual diagrams of key processes and pathways to support its practical implementation in the laboratory.

Application in Mass Spectrometry: A Superior MALDI Matrix for Nucleic Acids

This compound is widely regarded as one of the most effective matrices for the analysis of oligonucleotides and nucleic acids by MALDI-MS.[1][2] Its primary advantage lies in its ability to promote the generation of intact molecular ions while minimizing fragmentation, a common issue with other matrix compounds.[1] This "soft" ionization capability is crucial for the accurate mass determination of labile biomolecules like DNA and RNA.

Mechanism of Action

In the MALDI process, 3-HPA co-crystallizes with the analyte. Upon irradiation with a UV laser (typically a nitrogen laser at 337 nm), the 3-HPA matrix strongly absorbs the laser energy. This absorption leads to the rapid sublimation of the matrix, carrying the embedded, non-volatile analyte molecules into the gas phase. The 3-HPA molecules are thought to protonate the analyte molecules during this process, resulting in the formation of singly charged ions that can be readily analyzed by the mass spectrometer. The acidic nature of 3-HPA facilitates this proton transfer.

Quantitative Data for 3-HPA as a MALDI Matrix

The optimal conditions for using 3-HPA as a MALDI matrix can vary depending on the specific analyte and instrument. However, several well-established protocols provide a strong starting point for method development.

| Parameter | Recommended Conditions | Notes |

| 3-HPA Concentration | Saturated solution (~60 g/L) or 15-50 mg/mL | A saturated solution is often prepared by adding excess 3-HPA to the solvent and using the supernatant.[1] |

| Solvent Systems | 50:50 (v/v) acetonitrile/water; 25:75 (v/v) methanol/water | The choice of solvent should ensure the solubility of both the matrix and the analyte. |

| Co-additives | Diammonium citrate (DAC), Ammonium citrate, Picolinic acid (PA) | DAC is frequently added to suppress the formation of sodium and potassium adducts, thereby improving spectral quality.[3][4] PA can be used as a co-matrix for larger oligonucleotides.[1] |

| Co-additive Concentration | DAC: 1 mg/mL or 10 g/L in the final matrix solution | The concentration of co-additives should be optimized for the specific application. |

| Analyte Concentration | ~500 fmol/µL to 10 pmol/µL | 3-HPA allows for sensitive analysis, with detection limits in the low femtomole range.[1][3] |

| Analyte-to-Matrix Ratio | 1:1000 to 1:100,000 (molar ratio) | A large molar excess of the matrix is crucial for effective desorption and ionization. |

Experimental Protocols for MALDI-MS Sample Preparation

-

Prepare the Matrix Solution:

-

Create a saturated solution of 3-HPA by dissolving it in a 50:50 (v/v) acetonitrile/water mixture. Vortex thoroughly.

-

Prepare a 100 g/L solution of diammonium hydrogen citrate (DAC) in deionized water.

-

Combine the saturated 3-HPA solution and the DAC solution in a 9:1 (v/v) ratio.[1]

-

-

Prepare the Analyte Solution:

-

Sample Spotting:

-

Mix 1 µL of the analyte solution with 1 µL of the final matrix solution.

-

Spot 1 µL of the mixture onto the MALDI target plate.

-

Allow the spot to air dry completely at room temperature before analysis.[1]

-

-

Prepare the Matrix and Analyte Solutions: As described in Protocol 1.

-

Sample Spotting:

-

Spot 1 µL of the final matrix solution onto the MALDI target plate and let it dry completely.

-

Apply 1 µL of the analyte solution directly on top of the dried matrix spot.

-

Allow the second layer to air dry completely at room temperature before analysis.[1] This method can sometimes improve the incorporation of the analyte into the matrix crystals.

-

Experimental Workflow Diagram

Application in Coordination Chemistry: Formation of Bioactive Metal Complexes

The presence of a carboxylic acid, a hydroxyl group, and a pyridine nitrogen atom makes this compound an excellent chelating ligand for various metal ions.[5][6] Research has particularly focused on its complexes with copper(II), which have demonstrated significant potential as therapeutic agents.

Synthesis of Copper(II)-3-HPA Complexes with Cytotoxic and Antimycobacterial Activity

Copper(II) complexes incorporating 3-HPA and heterocyclic bases like 1,10-phenanthroline (phen) or 2,2'-bipyridine (bpy) have been synthesized and characterized.[7] These complexes often exhibit a distorted square-pyramidal geometry, with the copper ion coordinated to the nitrogen and oxygen atoms of the deprotonated 3-HPA, two nitrogen atoms from the heterocyclic base, and a weakly bonded perchlorate ion in the apical position.[7]

Quantitative Biological Activity Data

The biological activities of these copper(II) complexes have been evaluated against various cancer cell lines and Mycobacterium tuberculosis.

| Complex | Cell Line / Organism | Activity Metric | Value |

| [Cu(3-HPA)(phen)ClO4] | NCI-H460 (Lung Cancer) | IC50 | 1.88 µM |

| HCT-116 (Colon Cancer) | IC50 | 2.50 µM | |

| Mycobacterium tuberculosis H37Rv | MIC90 | 12.5 µg/mL | |

| [Cu(3-HPA)(bpy)ClO4] | NCI-H460 (Lung Cancer) | IC50 | 3.55 µM |

| HCT-116 (Colon Cancer) | IC50 | 4.31 µM | |

| Mycobacterium tuberculosis H37Rv | MIC90 | 50.0 µg/mL | |

| [Cu(3-HPA)2] | NCI-H460 (Lung Cancer) | IC50 | > 50 µM |

| HCT-116 (Colon Cancer) | IC50 | > 50 µM | |

| Mycobacterium tuberculosis H37Rv | MIC90 | 50.0 µg/mL |

Data sourced from do Couto Almeida J, et al. (2016).[7]

Experimental Protocol for the Synthesis of [Cu(3-HPA)(phen)ClO4]

-

Reactant Preparation:

-

Dissolve 1 mmol of this compound in 10 mL of a 1:1 (v/v) ethanol/water mixture.

-

Add 1 mmol of NaOH to the solution to deprotonate the carboxylic acid.

-

In a separate vessel, dissolve 1 mmol of Cu(ClO4)2·6H2O in 10 mL of the same solvent mixture.

-

-

Complex Formation:

-

Slowly add the copper(II) perchlorate solution to the deprotonated 3-HPA solution with constant stirring.

-

Dissolve 1 mmol of 1,10-phenanthroline in 10 mL of ethanol.

-

Add the 1,10-phenanthroline solution dropwise to the copper-3-HPA mixture.

-

-

Isolation and Purification:

-

Stir the resulting mixture at room temperature for 2 hours.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with cold water and then with diethyl ether.

-

Dry the complex under vacuum.

-

Logical Relationship Diagram for Bioactivity

Application in Organic Synthesis and Biosynthesis

3-HPA serves as a valuable precursor and structural motif in both synthetic and natural product chemistry.

Precursor in Pharmaceutical Synthesis: Favipiravir

While favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) is a pyrazine derivative, synthetic routes have been developed from closely related precursors like 3-hydroxypyrazine-2-carboxylic acid.[8] The structural similarity highlights the utility of the hydroxypicolinic acid scaffold in medicinal chemistry. A plausible synthetic pathway starting from a 3-HPA analogue involves several key transformations.

Starter Unit in Natural Product Biosynthesis: Virginiamycin S1

In the biosynthesis of the streptogramin antibiotic virginiamycin S1 by Streptomyces virginiae, this compound acts as the starter unit.[3][9] The biosynthetic pathway involves the conversion of L-lysine into 3-HPA, which is then incorporated as the first building block in the non-ribosomal peptide synthetase (NRPS) assembly line.

Potential Application in Materials Science: Metal-Organic Frameworks (MOFs)

While specific, well-characterized examples of Metal-Organic Frameworks (MOFs) utilizing this compound as a primary linker are not extensively reported in the literature, its chemical structure makes it a promising candidate for the design of novel MOFs. The combination of a carboxylate group and a pyridine ring offers multiple coordination sites, potentially leading to the formation of porous, three-dimensional structures with interesting properties for gas storage, separation, or catalysis.

General Principles of MOF Synthesis with 3-HPA as a Ligand

A typical solvothermal synthesis of a hypothetical MOF using 3-HPA would involve:

-

Selection of Metal Node: Metal salts such as zinc nitrate, copper nitrate, or zirconium chloride are common choices.

-

Solvent System: High-boiling point polar aprotic solvents like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF) are frequently used.

-

Reaction Conditions: The metal salt and 3-HPA would be dissolved in the solvent and heated in a sealed vessel for a period ranging from hours to days.

-

Crystal Formation: Upon cooling, crystals of the MOF would form and could be isolated for characterization.

The functional hydroxyl group on the picolinic acid backbone could also serve as a site for post-synthetic modification, allowing for the tuning of the MOF's properties after its initial formation.

Conclusion

This compound is a molecule of significant interest to researchers in analytical chemistry, drug discovery, and biochemistry. Its established role as a premier MALDI matrix for nucleic acids is well-documented, with robust protocols available for its implementation. The ability of 3-HPA to form bioactive metal complexes opens avenues for the development of new therapeutic agents. Furthermore, its presence as a key structural element in natural products and as a precursor for pharmaceuticals underscores its importance in synthetic chemistry. The potential for its use in designing novel functional materials like MOFs suggests that the scope of 3-HPA's research applications will continue to expand. This guide provides a foundational technical overview to aid researchers in harnessing the diverse capabilities of this versatile compound.

References

- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 2. This compound (3-HPA) MALDI Matrix - Creative Proteomics [mspro.creative-proteomics.com]

- 3. researchgate.net [researchgate.net]

- 4. lcms.cz [lcms.cz]

- 5. simultof.com [simultof.com]

- 6. mdpi.com [mdpi.com]

- 7. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Discovery and Synthesis of 3-Hydroxypicolinic Acid: A Technical Guide

Introduction

3-Hydroxypicolinic acid (3-HPA) is a naturally occurring pyridinecarboxylic acid that has garnered significant interest in various scientific fields.[1] First identified as a constituent of Aloe africana and as a crucial intermediate in the biosynthesis of the virginiamycin S1 antibiotic by Streptomyces virginiae, 3-HPA has since found a primary application as a high-performance matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, particularly for the analysis of oligonucleotides.[2][3][4] Its ability to form stable complexes with metal ions has also led to investigations into its potential cytotoxic and antimycobacterial activities.[5] This technical guide provides a comprehensive overview of the discovery, biosynthesis, and chemical synthesis of this compound, complete with detailed experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in Table 1. This data is essential for its identification, characterization, and application in various experimental setups.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅NO₃ | [2] |

| Molecular Weight | 139.11 g/mol | [2] |

| CAS Number | 874-24-8 | [2] |

| Appearance | Light yellow needles or white to off-white crystalline powder | [6] |

| Melting Point | 208-212 °C | [6] |

| Solubility | Soluble in water, DMSO, and PBS (pH 7.2) | [3] |

| UV λmax | 304 nm | [3] |

| ¹H NMR (DMSO-d₆) | δ ~7.4 (dd, H-6), ~7.2 (dd, H-4), ~8.1 (dd, H-5), broad singlet (-OH), broad singlet (-COOH) | [7] |

| ¹³C NMR | Specific chemical shift values are not readily available in a simple table format in the search results. The expected regions are listed in the reference. | [7] |

| IR (KBr, cm⁻¹) | Key absorption bands are available in the reference. | [2] |

Discovery and Biosynthesis

This compound is a natural product, notably an intermediate in the biosynthesis of the antibiotic virginiamycin S1.[3] The enzymatic pathway for its formation from L-lysine has been successfully reconstituted in vitro.[8] This biosynthetic route does not involve the direct hydroxylation of picolinic acid but proceeds through a series of enzymatic transformations.[8]

In-Vitro Biosynthetic Pathway of this compound

The biosynthesis of 3-HPA from L-lysine requires the concerted action of three enzymes: an L-lysine 2-aminotransferase, a two-component monooxygenase, and a FAD-dependent dehydrogenase.[8] The pathway is initiated by the conversion of L-lysine to piperideine-2-carboxylic acid, which then undergoes hydroxylation and subsequent tautomerization to yield this compound.[8]

Experimental Protocol for In-Vitro Biosynthesis of this compound

The following protocol is based on the in vitro reconstitution of the 3-HPA biosynthetic pathway.[8]

1. Enzyme Preparation:

-

The genes encoding L-lysine 2-aminotransferase, the two-component monooxygenase, and the FAD-dependent dehydrogenase are cloned into suitable expression vectors and transformed into an appropriate host strain (e.g., E. coli).

-

Protein expression is induced, and the cells are harvested.

-

The enzymes are purified using standard chromatographic techniques (e.g., affinity chromatography, ion exchange, size exclusion).

2. In-Vitro Reaction:

-

A reaction mixture is prepared containing:

-

L-lysine (substrate)

-

Purified L-lysine 2-aminotransferase

-

Purified two-component monooxygenase

-

Purified FAD-dependent dehydrogenase

-

Necessary cofactors (e.g., FAD, NAD(P)H)

-

A suitable buffer system (e.g., phosphate buffer at a specific pH)

-

-

The reaction is incubated at an optimal temperature for a defined period.

3. Product Analysis:

-

The reaction is quenched, and the mixture is analyzed by High-Performance Liquid Chromatography (HPLC) to detect and quantify the formation of this compound.

-

The identity of the product can be confirmed by mass spectrometry (MS).

Chemical Synthesis of this compound and Derivatives

Several chemical routes have been developed for the synthesis of this compound and its derivatives. These methods often start from readily available precursors such as furfural or pyridine-based compounds. A selection of these synthetic methods is summarized in Table 2.

| Starting Material(s) | Key Reagents/Reaction Type | Product | Reported Yield | Reference(s) |

| This compound | Potassium peroxydisulfate, Potassium hydroxide (Elbs oxidation) | 3-Hydroxypyridine-2-carboxylic acid-6-sulfate dipotassium salt | ~44% | [9] |

| Furfural, Ammonia, Hydrocyanic acid | Strecker synthesis, Oxidation with chlorine | This compound amide | 38% | [10] |

| 2-Pyridinecarboxaldehyde | Quinolinium dichromate, Acetic acid | This compound | Not specified | [11] |

| 2-Cyano-3-hydroxypyridine | Hydrolysis | This compound | Not specified | [11] |

| 2-Amino-3-hydroxypyridine | Not specified | This compound | Not specified | [12] |

| Furan-2-yl aminoacetate | Bromination-rearrangement | 4,6-Dibromo-3-hydroxypicolinate ester | Not specified | [13] |

Representative Chemical Synthesis Route: Elbs Oxidation of this compound

The following diagram illustrates the first step in a two-step synthesis of 3,6-dihydroxypicolinic acid, which starts from this compound.[9]

Experimental Protocol for the Synthesis of 3-Hydroxypyridine-2-carboxylic acid-6-sulfate dipotassium salt monohydrate

This protocol is adapted from a published procedure for the Elbs oxidation of this compound.[9]

1. Reaction Setup:

-

Dissolve potassium hydroxide (1 g, 15 mmol, 85%) in 10 ml of water and cool the solution.

-

To the cooled solution, add this compound (0.82 g, 6 mmol).

-

Subsequently, add potassium peroxydisulfate (0.9 g, 3.3 mmol).

2. Reaction Execution:

-

Stir the reaction mixture at room temperature for 24 hours.

-

A precipitate will form during the reaction.

3. Product Isolation and Purification:

-

Filter the precipitate from the reaction mixture.

-

Wash the collected solid with acetone to facilitate drying.

-

The resulting product is the dipotassium salt of 3-hydroxypyridine-2-carboxylic acid-6-sulfate monohydrate.

-

The reported yield for this step is approximately 44%.[9]

Signaling Pathways

Currently, there is limited specific information available in the scientific literature detailing the direct involvement of this compound in specific cell signaling pathways as a signaling molecule. While it is a component of the biologically active virginiamycin S1, its primary roles, as documented, are as a biosynthetic intermediate and a tool in analytical chemistry. Further research may elucidate any potential roles in cellular signaling.

Conclusion

This compound is a molecule of significant scientific interest, with its discovery rooted in natural products chemistry and its modern applications extending to advanced analytical techniques. The elucidation of its biosynthetic pathway provides opportunities for biocatalytic synthesis, while various chemical synthesis routes offer access to this compound and its derivatives for further research and development. This guide has provided a comprehensive overview of the discovery and synthesis of this compound, offering valuable data and protocols for the scientific community.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0013188) [hmdb.ca]

- 2. This compound | C6H5NO3 | CID 13401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound - Wikidata [wikidata.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. In vitro reconstitution of the biosynthetic pathway of this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US3245998A - Processes for the production of picolinic acid dericatives - Google Patents [patents.google.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. 2-Amino-3-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]

- 13. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]

3-Hydroxypicolinic Acid (3-HPA): A Technical Guide to its Mechanism of Action in MALDI Mass Spectrometry

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a cornerstone analytical technique for the analysis of large biomolecules. The choice of matrix is critical to the success of a MALDI experiment, as it directly influences the desorption and ionization efficiency of the analyte. 3-Hydroxypicolinic acid (3-HPA) has emerged as a premier matrix, particularly for the analysis of oligonucleotides and nucleic acids.[1][2][3][4] Its unique chemical properties facilitate a "soft" ionization process, which imparts minimal internal energy to the analyte, thereby reducing fragmentation and preserving the integrity of the molecular ion.[5] This technical guide provides an in-depth exploration of the core mechanism of action of 3-HPA in MALDI, supported by quantitative data, detailed experimental protocols, and process visualizations to offer a comprehensive resource for researchers in the field.

Core Mechanism of Action in MALDI

The function of 3-HPA in MALDI is a multi-step process that transforms a solid-phase analyte into gas-phase ions suitable for mass analysis. The mechanism can be dissected into three primary stages: co-crystallization, desorption/ablation, and the crucial ionization event.

Step 1: Analyte Co-crystallization

The foundational step of MALDI sample preparation involves the co-crystallization of the analyte with the 3-HPA matrix.[6] The analyte solution is mixed with a matrix solution, which is typically in vast molar excess (1000:1 to 100,000:1).[7] This mixture is spotted onto a metal target plate, and as the solvents evaporate, a solid crystalline lattice of 3-HPA forms, trapping and isolating the analyte molecules within it.[6] This process is critical for ensuring an even distribution of the analyte and for facilitating efficient energy transfer from the laser.

Step 2: Laser Irradiation and Desorption/Ablation

A pulsed laser, typically a nitrogen laser operating at 337 nm, irradiates the crystalline sample spot.[5][6] The 3-HPA matrix is selected for its strong chromophore that readily absorbs the UV laser energy.[8] This rapid energy deposition causes the matrix to heat rapidly, leading to a phase explosion. This event ejects a dense plume of both matrix and analyte molecules from the target plate into the gas phase, a process known as desorption or ablation.[6][9]

Step 3: Ionization via Proton Transfer

Ionization is the most critical phase and where the "soft" nature of the 3-HPA matrix is paramount. The prevailing theory for ionization in MALDI is a two-step process involving initial matrix ionization followed by analyte ionization.[10]

-

Primary Ionization: Upon absorbing the laser energy, 3-HPA molecules in the plume are excited to a higher electronic state (M*). These excited matrix molecules can then ionize through various proposed pathways, including photoionization or energy pooling, to form radical cations (M•+) or protonated matrix ions ([M+H]+).[9][10]

-

Secondary Ionization (Analyte Protonation): The ionized matrix molecules, being acidic in nature, act as proton donors.[8] In the dense, high-pressure environment of the plume, collisions occur between the protonated matrix ions and neutral analyte molecules (A). A proton is efficiently transferred from the matrix to the analyte, resulting in a protonated analyte ion ([A+H]+).[11] This gas-phase acid-base reaction is energetically favorable and imparts very little vibrational energy to the analyte, thus minimizing fragmentation.[5] For oligonucleotides, which are acidic, analysis is often performed in negative ion mode, where the analyte is deprotonated.

The overall process ensures that fragile biomolecules like DNA and RNA are gently converted into intact gas-phase ions, making 3-HPA the matrix of choice for their analysis.[3]

Data Presentation: Performance and Preparation Parameters

The performance of 3-HPA is influenced by its preparation and the additives used. The following table summarizes key quantitative data for optimizing its use.

| Parameter | Value / Condition | Application / Notes | Source |

| Matrix Concentration | 15 - 50 g/L | Used for preparing matrix stock solutions. Higher concentrations are often used for stock, diluted for final use. | [5][12] |

| Solvent System | Acetonitrile/Water (1:1, v/v) | Standard solvent for dissolving 3-HPA and ensuring compatibility with aqueous analyte solutions. | [5] |

| ACN/2-propanol/H₂O | An alternative solvent mixture that can improve the signal-to-noise ratio for oligonucleotides. | [13] | |

| Analyte Concentration | 1 - 5 pmol/µL (final) | Optimal concentration range for mixing with the matrix solution to achieve good signal intensity. | [5] |

| Additive (Cation Suppression) | Diammonium Tartrate | Added to a final concentration of 2.5 g/L to suppress the formation of sodium and potassium adducts. | [5] |

| Diammonium Citrate (DAC) | Used at 1 mg/mL in the matrix solution to improve signal quality and enable detection of larger oligonucleotides. | [12][13] | |

| Laser Wavelength | 337 nm (Nitrogen Laser) | Standard UV laser wavelength that corresponds to a high absorption band for 3-HPA. | [5][6] |

| Ion Mode | Negative Ion Mode | Commonly used for oligonucleotide analysis due to the acidic phosphodiester backbone. | [5] |

| Positive Ion Mode | Can be used to detect different adducts and provide complementary structural information. | [14] |

Experimental Protocols

This section provides a detailed methodology for the preparation and analysis of samples using a 3-HPA matrix, synthesized from established protocols.

Materials Required

-

This compound (3-HPA), high purity

-

Diammonium citrate (DAC) or Diammonium tartrate

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade Water

-

Analyte (e.g., oligonucleotide) dissolved in water

-

MALDI target plate

-

Micropipettes and tips

Preparation of Solutions

-

Additive Solution (10 mg/mL DAC): Dissolve 10 mg of Diammonium Citrate in 1 mL of HPLC-grade water. Vortex thoroughly and spin down.

-

3-HPA Matrix Solution (15 mg/mL): Dissolve 15 mg of 3-HPA in 1 mL of the DAC solution. Vortex until fully dissolved. For best results, this solution can be stored in the dark at room temperature for a few days before use.[12]

-

Analyte Solution (~500 fmol/µL): Dissolve the oligonucleotide sample in HPLC-grade water to a final concentration of approximately 500 fmol/µL. Avoid using salt-containing buffers like PBS.[12]

Sample Spotting (Dried-Droplet Method)

-

Matrix Application: Pipette 1 µL of the 3-HPA Matrix Solution onto a designated spot on the MALDI target plate.

-

Drying: Allow the matrix spot to air dry completely at room temperature. This typically takes 5-10 minutes.[12] A uniform, crystalline spot should be visible.

-

Analyte Application: Carefully pipette 1 µL of the Analyte Solution directly onto the center of the dried matrix spot.

-

Co-crystallization: Allow the spot to air dry completely again. During this step, the analyte will co-crystallize with the 3-HPA matrix.

-

Analysis: The plate is now ready to be loaded into the MALDI-TOF mass spectrometer.

Mass Spectrometry Parameters

-

Instrument: MALDI-TOF Mass Spectrometer

-

Laser: Nitrogen Laser (337 nm)

-

Mode: Linear Negative Ion Mode (for oligonucleotides)

-

Accelerating Voltage: 25 kV[5]

-

Data Acquisition: Acquire mass spectra by firing the laser at different positions within the sample spot to find areas of optimal signal intensity.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the key processes and relationships in the 3-HPA MALDI mechanism.

References

- 1. store.bruker.com [store.bruker.com]

- 2. This compound (3-HPA) MALDI Matrix - Creative Proteomics [mspro.creative-proteomics.com]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. This compound | C6H5NO3 | CID 13401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. analusis.edpsciences.org [analusis.edpsciences.org]

- 6. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]

- 7. MALDI-TOF Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 8. researchgate.net [researchgate.net]

- 9. MALDI and Related Methods: A Solved Problem or Still a Mystery? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry: Mechanistic Studies and Methods for Improving the Structural Identification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. measurlabs.com [measurlabs.com]

- 12. lcms.cz [lcms.cz]

- 13. Optimization of MALDI Matrices and Their Preparation for the MALDI‐TOF MS Analysis of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Spectroscopic Properties of 3-Hydroxypicolinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypicolinic acid (3-HPA) is a pyridine derivative of significant interest in various scientific fields. It is widely recognized for its application as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, particularly for the analysis of oligonucleotides and nucleic acids.[1][2] Its ability to co-crystallize with analytes and absorb laser energy makes it an effective tool for generating gas-phase ions of large biomolecules. Beyond its role in mass spectrometry, 3-HPA is a biosynthetic intermediate in the production of certain antibiotics, such as virginiamycin S. This guide provides an in-depth overview of the core spectroscopic properties of this compound, presenting quantitative data, detailed experimental protocols, and a visualization of its biosynthetic pathway to support its application in research and development.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for this compound. All quantitative data are presented in structured tables for ease of reference and comparison.

Ultraviolet-Visible (UV-Vis) Spectroscopy

This compound exhibits characteristic absorption in the ultraviolet region, which is fundamental to its application as a MALDI matrix.

| Parameter | Value | Solvent | Reference |

| λmax | 304 nm | PBS (pH 7.2) | [3] |

| Molar Absorptivity (ε) | Data not readily available | - |

Fluorescence Spectroscopy

| Parameter | Value | Conditions | Reference |

| Excitation Wavelength (λex) | Data not readily available | - | |

| Emission Wavelength (λem) | Data not readily available | - | |

| Quantum Yield (ΦF) | Data not readily available | - | |

| Fluorescence Lifetime (τ) | Data not readily available | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of this compound. The following data are based on spectra recorded in deuterated dimethyl sulfoxide (DMSO-d6).

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |

| ~8.2 | Doublet of doublets | H6 | [4] |

| ~7.5 | Doublet of doublets | H4 | [4] |

| ~7.4 | Doublet of doublets | H5 | [4] |

| Broad | Singlet | -OH | [4] |

| Broad | Singlet | -COOH | [4] |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment | Reference |

| ~168 | C=O (Carboxylic acid) | [4] |

| ~158 | C3-OH | [4] |

| ~140 | C2-COOH | [4] |

| ~130 | C6 | [4] |

| ~125 | C4 | [4] |

| ~122 | C5 | [4] |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals the presence of its key functional groups. The following table lists the characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| 3400-2500 | Broad, Strong | O-H stretch (carboxylic acid and phenol) | [5][6][7][8] |

| ~3100-3000 | Medium | C-H stretch (aromatic) | [5][6][7][8] |

| ~1700 | Strong | C=O stretch (carboxylic acid) | [5][6][7][8] |

| ~1600-1450 | Medium to Strong | C=C and C=N stretch (aromatic ring) | [5][6][7][8] |

| ~1300-1200 | Strong | C-O stretch (phenol) | [5][6][7][8] |

| ~900-675 | Strong | C-H out-of-plane bend (aromatic) | [5][6][7][8] |

Mass Spectrometry (MS)

In addition to its use as a MALDI matrix, the mass spectrum of this compound itself can be obtained. The following are the major peaks observed in the electron ionization (EI) mass spectrum.

| m/z | Relative Intensity (%) | Assignment | Reference |

| 139 | 65 | [M]⁺ | [9][10] |

| 94 | 100 | [M - COOH]⁺ | [9][10] |

| 66 | 40 | [C₄H₄N]⁺ | [9][10] |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols that can be adapted for the analysis of this compound.

UV-Vis Spectroscopy

Objective: To determine the absorption maximum (λmax) and molar absorptivity (ε) of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, phosphate-buffered saline)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1-20 µg/mL).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength range for scanning (e.g., 200-400 nm).

-

Blank Measurement: Fill a quartz cuvette with the solvent to be used as a blank and place it in the spectrophotometer. Zero the instrument using the blank.

-

Sample Measurement: Record the absorbance spectra for each of the diluted solutions.

-

Data Analysis: Determine the λmax from the absorbance spectrum. To calculate the molar absorptivity, plot a calibration curve of absorbance at λmax versus concentration. The molar absorptivity (ε) can be calculated from the slope of the linear portion of the curve using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).

Fluorescence Spectroscopy

Objective: To measure the fluorescence excitation and emission spectra of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be low enough to avoid inner filter effects.

-

Instrument Setup: Turn on the fluorometer and allow the source to stabilize.

-

Excitation Spectrum: Set the emission monochromator to the expected emission maximum and scan a range of excitation wavelengths.

-

Emission Spectrum: Set the excitation monochromator to the determined excitation maximum and scan a range of emission wavelengths.

-

Data Recording: Record the fluorescence intensity as a function of wavelength for both excitation and emission spectra.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d6)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of DMSO-d6 in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Tuning: Insert the sample into the NMR spectrometer. The instrument is then tuned to the appropriate frequencies for ¹H and ¹³C nuclei, and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans are collected to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum of this compound to identify its functional groups.

Method: Potassium Bromide (KBr) Pellet

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.[11][12]

-

Pellet Formation: Transfer the powder mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[11][12]

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty sample compartment should be recorded first.

Signaling Pathways and Logical Relationships

While this compound is not a classical signaling molecule, it plays a crucial role as a building block in the biosynthesis of certain secondary metabolites. The following diagram illustrates the enzymatic pathway for the biosynthesis of this compound from L-lysine.[11]

Caption: Enzymatic conversion of L-lysine to this compound.

Conclusion

This technical guide provides a comprehensive summary of the spectroscopic properties of this compound, intended to be a valuable resource for researchers, scientists, and professionals in drug development. The tabulated data offers a quick reference for its UV-Vis, NMR, IR, and mass spectrometric characteristics. The detailed experimental protocols provide a practical foundation for obtaining and interpreting spectroscopic data for this compound. Furthermore, the visualization of its biosynthetic pathway offers insight into its natural origins and potential for bioengineering applications. While there is a wealth of information regarding its use as a MALDI matrix, further research is warranted to fully characterize its fluorescence properties.

References

- 1. This compound | C6H5NO3 | CID 13401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. apexbt.com [apexbt.com]

- 4. researchgate.net [researchgate.net]

- 5. IR _2007 [uanlch.vscht.cz]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

- 11. In vitro reconstitution of the biosynthetic pathway of this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to 3-Hydroxypicolinic Acid: Nomenclature, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 3-hydroxypicolinic acid, a versatile organic compound with significant applications in mass spectrometry and pharmaceutical synthesis. This document details its various names in scientific literature, presents key physicochemical data, and offers comprehensive experimental protocols for its use as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry and its role in the biosynthesis of bioactive compounds.

Alternative Names and Identification

This compound is known by a variety of names in scientific and commercial literature. A comprehensive list of these synonyms, along with key identifiers, is provided in Table 1 for clear identification and cross-referencing.

| Category | Name/Identifier | Source/Reference |

| IUPAC Name | 3-hydroxypyridine-2-carboxylic acid | PubChem[1] |

| Common Synonyms | 3-Hydroxy-2-pyridinecarboxylic acid | PubChem[1] |

| 2-Carboxy-3-hydroxypyridine | CymitQuimica[2] | |

| 3-Hydroxypicolinate | PubChem[1] | |

| Abbreviations | 3-HPA | Cayman Chemical, LookChem[3][4] |

| HPicOH | Cayman Chemical[3] | |

| CAS Number | 874-24-8 | Wikipedia[5] |

| ChEBI ID | CHEBI:64342 | PubChem[1] |

| PubChem CID | 13401 | PubChem[1] |

| Molecular Formula | C6H5NO3 | PubChem[1] |

| Molecular Weight | 139.11 g/mol | PubChem[1] |

Physicochemical Data

A summary of the key quantitative physicochemical properties of this compound is presented in Table 2.

| Property | Value | Source/Reference |

| Melting Point | 208 to 212 °C (406 to 414 °F; 481 to 485 K) | Wikipedia[5] |

| Appearance | Light yellow needles or white to off-white crystalline solid | Wikipedia, CymitQuimica[2][5] |

| Solubility in Water | Soluble | CymitQuimica[2] |

| UV Absorption Maximum (λmax) | 304 nm | Cayman Chemical[3] |

Experimental Protocols

This section provides detailed methodologies for two key applications of this compound: its use as a MALDI matrix for oligonucleotide analysis and its enzymatic synthesis.

Protocol for Using this compound as a MALDI Matrix for Oligonucleotide Analysis

This compound is a widely used matrix for the analysis of oligonucleotides by MALDI-TOF mass spectrometry due to its ability to promote the generation of intact molecular ions with reduced fragmentation.[6]

Materials:

-

This compound (3-HPA)

-

Acetonitrile (ACN)

-

Ultrapure water

-

Diammonium hydrogen citrate (DAC)

-

Oligonucleotide sample

-

MALDI target plate (e.g., Ground steel or AnchorChip)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Procedure:

-

Matrix Solution Preparation (for Ground Steel Plate):

-

Prepare a saturated solution of 3-HPA in a 50:50 (v/v) mixture of acetonitrile and ultrapure water.

-

To this solution, add diammonium hydrogen citrate to a final concentration of 10 mg/mL.[7]

-

Vortex thoroughly to dissolve the components.

-

-

Matrix Solution Preparation (for AnchorChip Plate):

-

Dissolve 3-HPA in a 50:50 (v/v) mixture of acetonitrile and ultrapure water to a final concentration of 10 mg/mL.

-

Add diammonium hydrogen citrate to a final concentration of 10 mg/mL.[7]

-

Vortex until fully dissolved.

-

-

Sample Preparation:

-

Sample Spotting (Dried-Droplet Method):

-

Pipette 0.5 µL of the prepared matrix solution onto the MALDI target spot.

-

Allow the matrix solution to air dry completely at room temperature.

-

Once the matrix is dry, deposit 0.5 µL of the oligonucleotide sample solution directly onto the dried matrix spot.[7]

-

Let the sample spot air dry completely at room temperature before introducing the target plate into the mass spectrometer.

-

In Vitro Reconstitution of the Biosynthetic Pathway of this compound

The biosynthesis of this compound from L-lysine has been successfully reconstituted in vitro, revealing a multi-step enzymatic pathway.[9][10] This process involves an L-lysine 2-aminotransferase, a two-component monooxygenase, and a FAD-dependent dehydrogenase.[9][10]

Key Enzymes and Intermediates:

-

L-lysine 2-aminotransferase (e.g., VisA): This enzyme initiates the pathway by converting L-lysine to 2-keto-6-aminocaproic acid.[11]

-

Two-component monooxygenase: This enzyme hydroxylates piperideine-2-carboxylic acid at the C-3 position.[9][10]

-

FAD-dependent dehydrogenase: This enzyme is responsible for the final conversion to this compound.[9][10]

The in vitro reconstitution of this pathway typically involves the expression and purification of these enzymes, followed by incubation with the starting substrate (L-lysine) and necessary co-factors under optimized buffer conditions. The reaction products are then analyzed by techniques such as HPLC and mass spectrometry to confirm the synthesis of this compound.

Visualizing the Biosynthetic Pathway of this compound

The enzymatic conversion of L-lysine to this compound is a key biological process. The following diagram illustrates the sequential steps and intermediates involved in this biosynthetic pathway.

Caption: Enzymatic pathway for the biosynthesis of this compound from L-lysine.

Role in Pharmaceutical Synthesis: Favipiravir

This compound is a crucial precursor in the synthesis of favipiravir, a broad-spectrum antiviral drug.[5] While various synthetic routes to favipiravir exist, several economical and scalable procedures utilize derivatives of pyrazine-2-carboxylic acid, which can be derived from this compound. The synthesis generally involves a series of reactions including amidation, nitration, reduction, and fluorination to yield the final active pharmaceutical ingredient.[1][3][12] The following diagram outlines a generalized workflow for the synthesis of favipiravir starting from a 3-hydroxypyrazine-2-carboxylic acid intermediate.

Caption: A simplified workflow for the synthesis of Favipiravir.

References

- 1. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oligonucleotide analysis and sequencing using MALDI-TOF mass spectrometry [xray.cz]

- 3. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. analusis.edpsciences.org [analusis.edpsciences.org]

- 7. MALDI Oligonucleotide Sample Preparation | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. lcms.cz [lcms.cz]

- 9. semanticscholar.org [semanticscholar.org]

- 10. In vitro reconstitution of the biosynthetic pathway of this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3-Hydroxypicolinic Acid (3-HPA) MALDI Matrix Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a powerful analytical technique for the characterization of a wide range of biomolecules. The choice of matrix is critical for successful analysis, as it facilitates the desorption and ionization of the analyte. 3-Hydroxypicolinic acid (3-HPA) is a widely used matrix, particularly for the analysis of oligonucleotides and nucleic acids.[1][2][3][4][5] This document provides detailed protocols for the preparation of 3-HPA matrix solutions and sample-matrix co-crystallization for optimal MALDI-TOF MS analysis.

Core Applications

This compound is the matrix of choice for the analysis of:

While 3-HPA is predominantly used for oligonucleotides, other matrices such as Sinapinic Acid (SA) and α-Cyano-4-hydroxycinnamic acid (CHCA) are more commonly employed for protein analysis.

Quantitative Data Summary

The following tables summarize common concentrations and solvent compositions for 3-HPA matrix preparation, primarily for oligonucleotide analysis.

Table 1: 3-HPA Matrix Solution Compositions for Oligonucleotide Analysis

| 3-HPA Concentration | Additive(s) | Additive Concentration | Solvent System | Reference(s) |

| Saturated Solution | Diammonium Hydrogen Citrate | 10 g/L | 50% Acetonitrile in Water | [6] |

| 10 mg/mL | Diammonium Hydrogen Citrate (DAC) | 10 mg/mL | 50% Acetonitrile in Water | [7] |

| 97 mg/mL (0.7M) | Ammonium Citrate | 16 mg/mL (0.07M) | 50% Acetonitrile in Water | [6] |

| 15 mg/mL | Diammonium Hydrogen Citrate (DAC) | 1 mg/mL | Deionized Water | [8] |

| 25 g/L | Diammonium Tartrate | 2.5 g/L | 50% Acetonitrile in Water | [9] |

| 50 g/L | Picolinic Acid & Diammonium Citrate | 50 g/L (each) | 50% Acetonitrile in Water | [9] |

| 80 mg/mL | Ammonium Hydrogen Citrate | 0.3 M | 50% Acetonitrile in Water |

Note: The addition of ammonium salts like diammonium hydrogen citrate or ammonium citrate is crucial for reducing the formation of sodium and potassium adducts, which can complicate mass spectra.[6][9]

Experimental Protocols

Materials and Reagents

-

This compound (3-HPA), high purity or recrystallized

-

Acetonitrile (ACN), HPLC grade

-

Ultrapure water (e.g., Milli-Q or equivalent)

-

Diammonium hydrogen citrate (DAC) or Ammonium Citrate

-

Trifluoroacetic acid (TFA), optional for protein analysis with other matrices

-

Microcentrifuge tubes

-

Vortex mixer

-

Pipettes and tips

-

MALDI target plate (e.g., Ground steel or AnchorChip)

Protocol 1: Standard 3-HPA Matrix Preparation for Oligonucleotides

This protocol is a widely used method for preparing 3-HPA matrix for oligonucleotide analysis.

-

Prepare the Solvent Mixture: Mix equal volumes of acetonitrile and ultrapure water (1:1, v/v).

-

Prepare the Additive Solution: Prepare a 10 mg/mL stock solution of diammonium hydrogen citrate in ultrapure water.

-

Prepare the 3-HPA Matrix Solution:

-

For a saturated solution, add an excess of 3-HPA to the 1:1 ACN/water solvent and vortex thoroughly for at least 1 minute to ensure saturation. A small amount of undissolved matrix should remain at the bottom.

-

Alternatively, prepare a 10 mg/mL solution by dissolving 10 mg of 3-HPA in 1 mL of the 1:1 ACN/water solvent.

-

-

Add the Additive: To the 3-HPA solution, add the diammonium hydrogen citrate stock solution to a final concentration of 10 mg/mL. Vortex to mix.

-

Clarify the Solution: Centrifuge the final matrix solution to pellet any undissolved material. Use the supernatant for spotting.

Protocol 2: Dried-Droplet Sample Spotting Technique

The dried-droplet method is a simple and common technique for sample-matrix co-crystallization.

-

Mix Sample and Matrix: In a microcentrifuge tube, mix your oligonucleotide sample and the prepared 3-HPA matrix solution in a 1:1 ratio (e.g., 1 µL of sample + 1 µL of matrix).

-

Spot onto the Target: Pipette 0.5 - 1 µL of the mixture onto the MALDI target plate.

-

Dry: Allow the droplet to air dry at room temperature.

-

Analyze: The plate is now ready for insertion into the MALDI-TOF mass spectrometer.

Protocol 3: Two-Layer (Sandwich) Spotting Technique

This method can sometimes yield better results by creating a more homogenous crystal layer.

-

First Layer (Matrix): Spot 0.5 - 1 µL of the prepared 3-HPA matrix solution onto the MALDI target and let it air dry completely.

-

Second Layer (Sample): Once the first layer is dry, spot 0.5 - 1 µL of your oligonucleotide sample directly on top of the dried matrix spot.

-

Dry: Allow the sample layer to air dry completely.

-

Analyze: The plate is ready for analysis.

3-HPA for Protein Analysis: A Note

While 3-HPA is the standard for oligonucleotides, it is not commonly used for protein analysis. The preferred matrices for proteins are typically Sinapinic Acid (SA) for larger proteins (>10,000 Da) and α-Cyano-4-hydroxycinnamic acid (CHCA) for smaller proteins and peptides. For comparative purposes, a general protocol for protein matrix preparation is provided below.

General Protocol for Sinapinic Acid (SA) Matrix for Proteins

-

Prepare the Solvent: Prepare a solvent mixture of acetonitrile and water (e.g., 1:1, v/v) containing 0.1% Trifluoroacetic acid (TFA).

-

Prepare the SA Matrix Solution: Prepare a saturated solution of SA in the ACN/water/TFA solvent.

-

Spotting: Use the dried-droplet or two-layer method as described for oligonucleotides, substituting the 3-HPA matrix with the SA matrix.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for 3-HPA matrix preparation and sample spotting.

Caption: Workflow for 3-HPA Matrix Solution Preparation.

Caption: Sample Spotting Techniques for MALDI-TOF MS.

References

- 1. This compound (3-HPA) MALDI Matrix - Creative Proteomics [mspro.creative-proteomics.com]

- 2. skb.skku.edu [skb.skku.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. store.bruker.com [store.bruker.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 7. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]

- 8. lcms.cz [lcms.cz]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Nucleic Acid Quantification using 3-Hydroxypicolinic Acid in MALDI-TOF MS

For Researchers, Scientists, and Drug Development Professionals

Introduction